![molecular formula C11H8Cl2IN3O B5970825 N-(2,3-dichlorophenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide](/img/structure/B5970825.png)
N-(2,3-dichlorophenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide
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Overview
Description
N-(2,3-dichlorophenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide, commonly known as DIPA, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. DIPA is a pyrazole-based compound that has been synthesized through several methods, including the reaction of 2,3-dichloroaniline with 4-iodopyrazole and acetic anhydride.
Mechanism of Action
The mechanism of action of DIPA is not fully understood. However, studies have suggested that DIPA exerts its anticancer activity by inhibiting the activity of the enzyme histone deacetylase (HDAC), which plays a crucial role in the regulation of gene expression. Additionally, DIPA has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DIPA has been shown to exhibit potent anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, DIPA has been shown to possess anti-inflammatory and antiviral properties, making it a potential candidate for the treatment of inflammatory and viral diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of DIPA is its potent anticancer activity against various cancer cell lines. Additionally, DIPA has been shown to possess anti-inflammatory and antiviral properties, making it a potential candidate for the treatment of inflammatory and viral diseases. However, one of the limitations of DIPA is its relatively low solubility in water, which can make it challenging to work with in some lab experiments.
Future Directions
There are several future directions for the study of DIPA. One potential direction is to explore the use of DIPA in combination with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to elucidate the mechanism of action of DIPA and its potential applications in the treatment of inflammatory and viral diseases. Finally, the development of more efficient synthesis methods for DIPA could facilitate its use in various research applications.
Conclusion:
In conclusion, DIPA is a pyrazole-based compound that has gained significant attention from the scientific community due to its potential applications in various fields. DIPA has been shown to exhibit potent anticancer activity against various cancer cell lines, possess anti-inflammatory and antiviral properties, and has several advantages and limitations for lab experiments. Further studies are needed to elucidate the mechanism of action of DIPA and explore its potential applications in various fields.
Synthesis Methods
The synthesis of DIPA involves the reaction of 2,3-dichloroaniline with 4-iodopyrazole and acetic anhydride. The reaction takes place under reflux conditions in the presence of a catalyst such as anhydrous zinc chloride. The product is then purified through recrystallization to obtain pure DIPA.
Scientific Research Applications
DIPA has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. DIPA has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, DIPA has been shown to possess anti-inflammatory and antiviral properties, making it a potential candidate for the treatment of inflammatory and viral diseases.
properties
IUPAC Name |
N-(2,3-dichlorophenyl)-2-(4-iodopyrazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2IN3O/c12-8-2-1-3-9(11(8)13)16-10(18)6-17-5-7(14)4-15-17/h1-5H,6H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDPNOGOWUKLSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CN2C=C(C=N2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2IN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide |
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